(Z)-13-hexadecen-11-yn-1-ol

Catalog No.
S1769707
CAS No.
75089-05-3
M.F
C16H28O
M. Wt
236.399
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-13-hexadecen-11-yn-1-ol

CAS Number

75089-05-3

Product Name

(Z)-13-hexadecen-11-yn-1-ol

IUPAC Name

hexadec-13-en-11-yn-1-ol

Molecular Formula

C16H28O

Molecular Weight

236.399

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3

InChI Key

MUVIYYKFZAILBT-UHFFFAOYSA-N

SMILES

CCC=CC#CCCCCCCCCCCO

Synonyms

Y11,Z13-16:OH;

(Z)-13-hexadecen-11-yn-1-ol is a long-chain aliphatic alcohol characterized by a unique structure that includes a terminal alkyne and a double bond in the trans configuration. This compound is notable for its role as a pheromone in various insect species, particularly in attracting mates. The structure can be represented as follows:

C16H30O\text{C}_{16}\text{H}_{30}\text{O}

The compound's systematic name reflects its structural features: the "Z" configuration indicates the orientation of substituents around the double bond, while the "11-yn" denotes the presence of a triple bond starting at the 11th carbon atom.

Typical of alcohols and alkynes, including:

  • Oxidation: This compound can be oxidized to yield aldehydes or ketones. For instance, oxidation with agents like N-chlorosuccinimide can convert it into (Z)-13-hexadecen-11-ynal.
  • Esterification: The alcohol can react with acids to form esters, which are often used in fragrance formulations.
  • Hydrogenation: The triple bond can be hydrogenated to form alkenes or alkanes, depending on the reaction conditions.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.

(Z)-13-hexadecen-11-yn-1-ol has been identified as a sex pheromone for several insect species, including the navel orangeworm (Amyelois transitella), which is a pest affecting almond crops. The compound plays a crucial role in mating behavior by attracting males to females, thereby facilitating reproduction. Its effectiveness as an attractant is attributed to its specific molecular structure, which is recognized by the olfactory receptors of target insects .

The synthesis of (Z)-13-hexadecen-11-yn-1-ol typically involves multi-step organic reactions:

  • Alkylation: Starting from simpler alkynes, alkylation reactions using lithium amides and other reagents lead to longer carbon chains.
  • Wittig Reaction: A low-temperature Wittig reaction is often employed to introduce the double bond in a stereoselective manner .
  • Hydrolysis: The final steps may include hydrolysis and reduction processes to yield the desired alcohol from intermediate compounds .

These methods highlight the compound's synthetic versatility and its potential for producing various derivatives.

(Z)-13-hexadecen-11-yn-1-ol has several applications:

  • Pheromone Traps: Utilized in agriculture as an attractant for pest management strategies, particularly in almond orchards.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery and flavoring applications.
  • Biological Research: Used in studies investigating insect behavior and pheromone communication mechanisms.

Research into interaction studies has revealed that (Z)-13-hexadecen-11-yn-1-ol interacts specifically with olfactory receptors in male insects, triggering behavioral responses that lead to mating. These studies have shown that variations in concentration and formulation can significantly affect attraction efficiency, making it a focus for developing targeted pest management strategies .

Several compounds share structural similarities with (Z)-13-hexadecen-11-yn-1-ol, each exhibiting unique properties:

Compound NameStructure TypeBiological Activity
(Z)-11-HexadecenalAldehydePheromone for various moth species
(Z)-13-Hexadecenyl acetateEsterPheromone for Thaumetopoea pityocampa
(Z)-11-Hexadecenyl acetateEsterAttractant for agricultural pests
(E)-13-HexadecenalAldehydeLess effective as a pheromone

The uniqueness of (Z)-13-hexadecen-11-yn-1-ol lies in its specific configuration and functional groups that enhance its efficacy as a pheromone compared to similar compounds, making it particularly valuable in pest management applications.

(Z)-13-hexadecen-11-yn-1-ol is a sixteen-carbon fatty alcohol with the molecular formula C₁₆H₂₈O and a molecular weight of 236.39 g/mol [1] [2] [3]. The compound exhibits a degree of unsaturation (index of hydrogen deficiency) of 2, corresponding to the presence of one triple bond and one double bond in its structure [3].

The elemental composition by mass percentage consists of carbon (81.3%), hydrogen (11.9%), and oxygen (6.8%). The compound is registered under CAS number 75089-05-3 [1] [2] [3] and possesses the InChI Key MUVIYYKFZAILBT-ARJAWSKDSA-N [4] [3]. The SMILES notation is represented as CC/C=C\C#CCCCCCCCCCCO [4] [5], which clearly depicts the Z-configuration of the double bond and the terminal alcohol functionality.

The compound contains 17 heavy atoms and has a molecular complexity value of 228 [5], indicating a moderately complex organic structure. The exact mass is determined to be 236.214 Da [6], which is consistent with the molecular formula and provides high precision for mass spectrometric identification.

Physical State, Melting and Boiling Points

(Z)-13-hexadecen-11-yn-1-ol typically exists as a solid at room temperature [5], which is characteristic of medium-chain fatty alcohols. The melting point data is not available in the current literature [7] [8], representing a gap in the experimental characterization of this compound.

The predicted boiling point is estimated to be 347.5±15.0°C [9] under standard atmospheric pressure. This relatively high boiling point is consistent with the compound's sixteen-carbon chain length and the presence of hydrogen bonding capabilities due to the terminal hydroxyl group. The boiling point prediction is based on computational methods that consider molecular structure and intermolecular forces.

No experimental data on flash point or decomposition temperature were found in the available literature, suggesting that these thermal properties require further experimental investigation.

Solubility and Partition Coefficients

The compound exhibits lipophilic characteristics based on its partition coefficient values [1]. The XLogP3-AA value is 5.7 [3], while an alternative LogP value of 4.459 [6] [5] has been reported. Both values indicate strong lipophilic behavior and suggest limited water solubility, which is typical for long-chain fatty alcohols.

The topological polar surface area (PSA) is calculated to be 20.2 Ų [3], which is relatively small and consistent with the compound's lipophilic nature. The low PSA value indicates limited hydrogen bonding capacity and poor water solubility.

The compound possesses 1 hydrogen bond donor and 1 hydrogen bond acceptor [3] [5], corresponding to the terminal hydroxyl group. The rotatable bond count is 10 [5], providing significant conformational flexibility to the aliphatic chain.

Specific solubility data in various solvents are not extensively documented in the literature. However, based on the high LogP values, the compound is expected to be readily soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether, while exhibiting poor solubility in polar protic solvents like water and methanol.

Spectroscopic Characteristics (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of (Z)-13-hexadecen-11-yn-1-ol reveals characteristic signals that confirm the structural features [10] [11] [12]. The alkyl CH₂ protons appear in the region δ 1.2-2.5 ppm, while the CH₂OH protons are observed around δ 3.6 ppm. The alkene protons (=CH) exhibit characteristic signals at δ 5.3-5.4 ppm, confirming the Z-configuration of the double bond.

¹³C NMR spectroscopy provides distinctive carbon signals for the triple bond carbons (~65-95 ppm), double bond carbons, and alcohol carbon. The carbon spectrum allows for unambiguous identification of the compound's structural features and confirmation of the regiochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy provides characteristic absorption bands that confirm the functional groups present in the molecule [13] [14]. The O-H stretch appears as a strong, broad absorption at 3400-3650 cm⁻¹, typical of primary alcohols. The C≡C stretch is observed at approximately 2100-2260 cm⁻¹ with medium intensity, confirming the presence of the internal alkyne functionality.

The C=C stretch appears at 1640-1680 cm⁻¹ with medium intensity, characteristic of alkenes. C-H stretching vibrations are observed in the range 2850-3100 cm⁻¹, with alkyl C-H stretches at the lower end and alkene C-H stretches at the higher end of this range.

Mass Spectrometry (MS)

Electron impact mass spectrometry shows a molecular ion peak at m/z 236 [11] [15] [16], corresponding to the molecular weight. Characteristic fragmentation patterns include loss of water (-18 mass units) to give m/z 218, which is common for primary alcohols. Alpha-cleavage near the oxygen atom produces fragments that can be used for structural confirmation.

Additional fragmentation may include loss of ethyl groups (C₂H₅, -29 mass units) from the terminal portion of the molecule, giving m/z 207. The base peak is likely derived from alpha-cleavage processes that are characteristic of long-chain alcohols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

(Z)-13-hexadecen-11-yn-1-ol exhibits limited UV absorption due to the presence of non-conjugated alkyne and isolated double bond functionalities. The compound lacks significant chromophores that would produce strong UV-Vis absorption.

The maximum absorption wavelength (λmax) is predicted to be below 200 nm, characteristic of simple alkenes and alkynes without extended conjugation. The absorption coefficient is expected to be low due to the lack of extended π-electron systems.

Thermodynamic and Stability Data

The predicted pKa value for the hydroxyl group is 15.20±0.10 [9], which is consistent with primary alcohols and indicates that the compound is a very weak acid under normal conditions. This pKa value suggests that the compound will exist predominantly in its neutral form across a wide pH range.

The predicted density is 0.885±0.06 g/cm³ [9], which is typical for long-chain fatty alcohols and indicates that the compound is less dense than water. This density value is consistent with the aliphatic hydrocarbon nature of the majority of the molecule.

Comprehensive thermodynamic data including heat capacity, enthalpy of formation, and entropy values are not available in the current literature [17]. These parameters would require experimental calorimetric measurements or high-level computational calculations for accurate determination.

Chemical stability data indicate that the compound is stable under normal storage conditions. The presence of both alkyne and alkene functionalities suggests potential reactivity under specific conditions, but the compound appears to be sufficiently stable for synthetic and biological applications [18] [19].

Crystallographic and Conformational Analysis

Crystallographic data for (Z)-13-hexadecen-11-yn-1-ol are not available in the current literature, representing a significant gap in the structural characterization of this compound. X-ray crystallographic analysis would provide definitive information about molecular geometry, crystal packing, and intermolecular interactions.

Conformational analysis suggests that the compound exhibits significant conformational flexibility due to the 10 rotatable bonds [5] in the aliphatic chain. The Z-configuration of the double bond introduces a cis-bend in the carbon chain, which affects the overall molecular shape and potential intermolecular interactions.

The alkyne functionality introduces a linear geometry at the triple bond position, creating a rigid segment within the otherwise flexible aliphatic chain. This structural feature may influence the compound's ability to interact with biological receptors and affects its physical properties.

Computational conformational studies would be valuable for understanding the preferred conformations in different environments and the energy barriers associated with conformational interconversion. Such studies could provide insights into the compound's behavior in biological systems and its interaction with pheromone receptors.

Purity

96% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 07-19-2023

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